P388 Leukemia Antitumor Efficacy: %T/C Comparison of Adriamycin Octanoylhydrazone vs. Adriamycin
In the NCI-standardized P388 murine lymphocytic leukemia model, adriamycin octanoylhydrazone (NSC 233853) demonstrated measurable superiority over the parent compound adriamycin (NSC 123127) in terms of increased survival time. In the QD 1-9 schedule, the optimum dose of octanoylhydrazone (3.12 mg/kg) produced a %T/C of 222, whereas adriamycin at its optimum dose (0.78 mg/kg) yielded a %T/C of 197. In the Q4D 5,9,13 schedule, the octanoylhydrazone (80 mg/kg) achieved a %T/C of 179, compared to adriamycin (8 mg/kg) which showed a %T/C of 171 [1]. This data, generated under a single NCI protocol, allows direct, quantitative comparison of therapeutic potential in a standardized system.
| Evidence Dimension | Antitumor efficacy in P388 leukemia (QD 1-9 schedule) |
|---|---|
| Target Compound Data | NSC 233853: %T/C = 222 at optimum dose 3.12 mg/kg (n=1 test) |
| Comparator Or Baseline | Adriamycin (NSC 123127): %T/C = 197 at optimum dose 0.78 mg/kg (n=8 tests) |
| Quantified Difference | %T/C improvement of 25 percentage points (222 vs. 197) |
| Conditions | Ip P388 murine leukemia treated ip on QD1-9 schedule according to standard NCI Protocol 1,200; T/C = ratio of survival time of treated mice to that of untreated controls times 100. |
Why This Matters
In a direct, protocol-controlled cancer model, the octanoylhydrazone derivative showed a higher survival extension at its optimal dose, which is a critical metric for selecting the candidate with the greatest therapeutic window in P388-based studies.
- [1] SRI International. Octanoylhydrazone derivatives of adriamycin. US Patent 4291157A. Biological testing data table. Issued September 22, 1981. View Source
